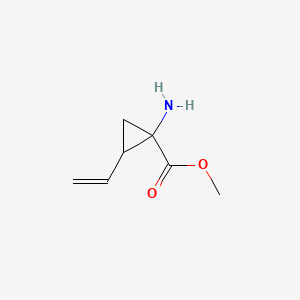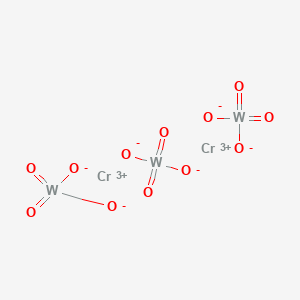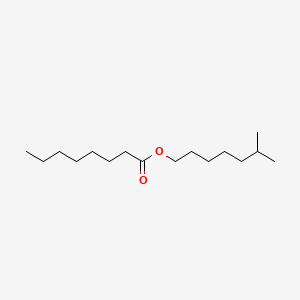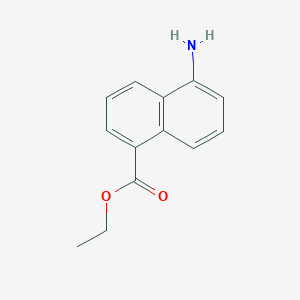
1-(4-Fluorophenyl)pyrazolidin-3-one
Vue d'ensemble
Description
1-(4-Fluorophenyl)pyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones. These compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorine atom in the phenyl ring enhances the compound’s stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)pyrazolidin-3-one can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenylhydrazine with an appropriate ketone or aldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolidinone ring.
Industrial Production Methods: Industrial production of this compound often employs solvent-free methods to enhance efficiency and reduce environmental impact. For example, a ball-milling technique can be used to grind 4-fluorophenylhydrazine with a suitable carbonyl compound in the presence of a base .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolidin-3-one derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolidinone ring.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is often used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products:
Oxidation: Pyrazolidin-3-one derivatives.
Reduction: Reduced pyrazolidinone compounds.
Substitution: Brominated pyrazolidinone derivatives.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)pyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of functionalized pyrazoles and other heterocyclic compounds.
Medicine: It is investigated for its analgesic, anti-inflammatory, and anticonvulsant activities.
Industry: The compound is utilized in the production of agrochemicals and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)pyrazolidin-3-one involves its interaction with various molecular targets and pathways. The fluorine atom in the phenyl ring enhances the compound’s ability to interact with biological targets, leading to increased potency and selectivity. The compound may inhibit specific enzymes or receptors, resulting in its observed pharmacological effects .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)pyrazolidin-3-one: Similar in structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)pyrazolidin-3-one: Contains a bromine atom in place of fluorine.
Uniqueness: 1-(4-Fluorophenyl)pyrazolidin-3-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in pharmaceutical research .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)pyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWYGDAIXDPQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607718 | |
| Record name | 1-(4-Fluorophenyl)pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6119-11-5 | |
| Record name | 1-(4-Fluorophenyl)pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



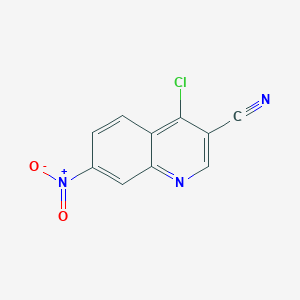
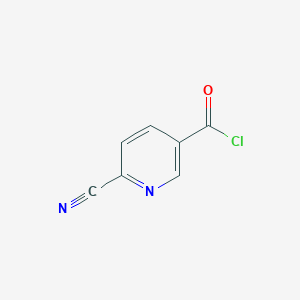
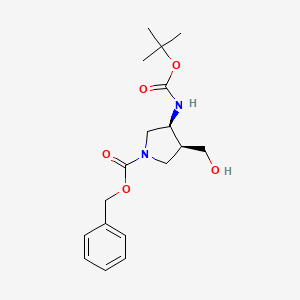


![Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B1629275.png)
